molecular formula C4H10N2O2 B3061057 Asparaginol CAS No. 36983-58-1

Asparaginol

Cat. No. B3061057
CAS RN: 36983-58-1
M. Wt: 118.13 g/mol
InChI Key: QCZJFMXMDLPIAN-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asparaginol, also known as L-Asparaginol, is a derivative of asparagine . It has a molecular formula of C4H10N2O2 and a molecular weight of 118.13 g/mol . It is related to asparagine, an α-amino acid used in the biosynthesis of proteins .


Synthesis Analysis

This compound is synthesized from aspartic acid and ammonia by asparagine synthetase . This enzyme catalyzes the ATP-dependent transfer of the amino group of glutamine to a molecule of aspartate to generate glutamate and asparagine .


Molecular Structure Analysis

The molecular structure of this compound consists of an α-amino group, an α-carboxylic acid group, and a side chain carboxamide . The InChI string for this compound is InChI=1S/C4H10N2O2/c5-3(2-7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m0/s1 .


Chemical Reactions Analysis

This compound, like asparagine, is involved in the metabolic control of cell functions in nerve and brain tissue . It is also involved in the hydrolysis of L-asparagine to L-aspartic acid and ammonia .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 118.13 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The exact mass and monoisotopic mass of this compound are 118.074227566 g/mol .

Scientific Research Applications

Metabolic Vulnerability in Sarcoma

Asparaginol, through its influence on asparagine synthetase (ASNS), plays a crucial role in sarcoma cell growth. Inhibition of ASNS and the subsequent depletion of asparagine have been found to hinder sarcoma cell proliferation and polypeptide synthesis, offering a potential anti-sarcoma therapeutic avenue (Hettmer et al., 2015).

Leukemia Cell Proliferation

This compound has been observed to impact leukemia cells. Arginine deiminase, for instance, exhibits a stronger inhibition of human lymphatic leukemia cell proliferation compared to L-asparaginase, another asparagine-depleting enzyme (Gong et al., 2000).

Metabolic Regulation in Cancer Cells

Research indicates that intracellular asparagine levels are critical for cancer cell proliferation and maintaining mTORC1 activity. This understanding has led to the development of strategies to reduce cancer asparagine consumption and biosynthesis to block tumor growth (Christofk, 2018).

Pharmacokinetics in Leukemia Treatment

Studies on asparaginase (ASP), including its pharmacokinetics and pharmacodynamics, provide insights into treating childhood acute lymphoblastic leukemia (ALL). These studies explore the dynamics between ASP and asparagine in leukemia and how modifying dosages can achieve comparable depletion of asparagine (Panetta et al., 2009).

Therapeutic Applications in Cancer

l-asparaginase, an enzyme closely related to this compound, is clinically used to treat acute lymphoblastic leukemia and lymphosarcoma. Its therapeutic application relies on depleting asparagine, which is vital for leukemic cells (Lopes et al., 2017).

Enhancing T Cell Therapy in Cancer

Asparagine has been identified as a metabolite that can enhance CD8+ T cell activation and efficacy in tumor treatments, suggesting its potential in cancer immunotherapy (Cong et al., 2021).

Plant Metabolism

In plants, asparagine plays a significant role in nitrogen mobilization. It's synthesized in seeds upon germination or in roots during nitrate assimilation and dinitrogen fixation. Its metabolism involves two pathways, deamidation and transamination, releasing nitrogen for growth (Zhang & Marsolais, 2014).

Fish Gut Microbiome and Cancer Treatment

Research in the fish intestine has led to the discovery of microbial L-asparaginase production, which is crucial in cancer treatment, particularly in acute lymphoblastic leukemia. These microbes in fish guts represent a potential new source of L-asparaginase (Rajan & Deivasigamani, 2018).

Confinement Strategies for Therapeutic Use

L-asparaginase confinement in various nanomaterials has been explored to enhance its properties, such as specificity, half-life, thermal stability, and immunogenicity. These advancements are crucial in both pharmaceutical and food industry applications (Nunes et al., 2020).

Glycoprotein Synthesis Inhibition in Leukemia

L-Asparaginase inhibits glycoprotein synthesis in leukemic cells, playing a vital role in cancer treatment. This inhibition affects carbohydrate-amino acid linkages in glycoproteins involving asparagine (Bosmann & Kessel, 1970).

Asparagine Depletion in Brain Tumor Therapy

Asparagine depletion potentiates the cytotoxic effect of chemotherapy against brain tumors. This finding suggests that targeting amino acid metabolism can enhance brain tumor chemotherapy (Panosyan et al., 2014).

Role in Acute Lymphoblastic Leukemia Treatment

L-Asparaginase, a derivative of this compound, targets acute lymphoblastic leukemia (ALL) by converting asparagine to aspartate, affecting key signaling pathways in leukemic cells (Iiboshi et al., 1999).

Potential as an Essential Amino Acid

Research shows that asparagine becomes essential when extracellular glutamine levels decline, suggesting its critical role in mammalian cell survival and growth, especially in pathophysiologic conditions (Pavlova et al., 2018).

Asparaginase Allergy and Genetic Links

HLA-DRB1*07:01 allele is associated with a higher risk of asparaginase allergies, indicating a genetic component in immune responses to asparaginase, a derivative of this compound, used in leukemia treatment (Fernandez et al., 2014).

Microbial L-Asparaginases and Applications

Microbial l-asparaginases, related to this compound, have been reviewed for their properties, therapeutic use in ALL, and potential in reducing acrylamide formation in food. This encompasses the exploration of alternative sources, including endophytic microorganisms (Krishnapura et al., 2015).

NFATC2 Link with Asparaginase Hypersensitivity

Genome-wide analysis links NFATC2 with hypersensitivity to asparaginase, an enzyme derived from this compound, used in ALL treatment. This finding suggests a molecular mechanism behind asparaginase-induced immune responses (Fernandez et al., 2015).

Mechanism of Action

Target of Action

Asparaginol, also known as L-Asparaginol, primarily targets the enzyme Asparagine Synthetase (ASNS) . ASNS is responsible for the biosynthesis of asparagine from aspartate . It plays a crucial role in the metabolism of toxic ammonia in the body .

Mode of Action

This compound interacts with its target, ASNS, by attaching ammonia to aspartic acid in an amidation reaction . This process is vital in the metabolism of toxic ammonia in the body . This compound is also used as a structural component in many proteins .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is critical for the production of the body’s proteins, enzymes, and muscle tissue . This compound is also involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase . This enzyme attaches ammonia to aspartic acid in an amidation reaction . This compound is also used as a structural component in many proteins .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that the asparaginases of bacterial origin induce anti-asparaginase neutralising antibodies in a large proportion of patients (44–60%), thus negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .

Result of Action

The action of this compound results in the depletion of asparagine, a non-essential amino acid, in the body . This depletion is critical for the production of the body’s proteins, enzymes, and muscle tissue . This compound maintains cell life activities like glutamine, and also seemingly plays a more significant role compared to glutamine because the overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that environmental factors such as water activity, temperature, CO2, and pH can influence the growth and toxin production of Aspergillus species , which are known to produce asparaginase

Future Directions

Research on Asparaginol and its derivatives like asparagine is ongoing, with a focus on their potential applications in various fields such as oncology . Future research directions may include studying the various factors motivating a particular point of purchase and understanding the purchase patterns among the poor .

properties

IUPAC Name

(3S)-3-amino-4-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-3(2-7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZJFMXMDLPIAN-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190473
Record name Asparaginol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36983-58-1
Record name Asparaginol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036983581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asparaginol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asparaginol
Reactant of Route 2
Asparaginol
Reactant of Route 3
Reactant of Route 3
Asparaginol
Reactant of Route 4
Asparaginol
Reactant of Route 5
Reactant of Route 5
Asparaginol
Reactant of Route 6
Asparaginol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.